A Technical Guide to the Chemical Properties and Reactivity of 6-methyl-1H-indazol-5-ol for Advanced Research Applications
A Technical Guide to the Chemical Properties and Reactivity of 6-methyl-1H-indazol-5-ol for Advanced Research Applications
Introduction
The indazole scaffold is a privileged heterocyclic motif, holding a significant position in modern medicinal chemistry and drug discovery.[1][2] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, serves as a versatile framework for developing therapeutic agents across a spectrum of diseases, including oncology, inflammation, and neurodegenerative disorders.[3][4] As a bioisostere of indole, the indazole nucleus is featured in numerous FDA-approved drugs, where it plays a critical role in molecular recognition and binding.[2][5]
This technical guide provides a comprehensive exploration of a specific, highly functionalized derivative: 6-methyl-1H-indazol-5-ol (CAS: 478832-60-9) . We will delve into its core chemical properties, spectroscopic signature, and predictable reactivity. The insights and protocols herein are curated for researchers, medicinal chemists, and drug development professionals, aiming to equip them with the foundational knowledge required to effectively utilize this compound as a strategic building block in complex synthetic campaigns.
Part 1: Molecular Structure and Physicochemical Properties
The chemical identity of 6-methyl-1H-indazol-5-ol is defined by its distinct structural features: a 1H-indazole core, a C6-methyl group, and a C5-hydroxyl group. These substituents electronically enrich the benzene portion of the scaffold and introduce key reactive sites.
A fundamental characteristic of N-unsubstituted indazoles is their existence as tautomers. The 1H-indazole form is thermodynamically more stable than the 2H-indazole tautomer and is, therefore, the predominant species in solution and the solid state.[1][6] This equilibrium is crucial as it dictates the regiochemical outcome of reactions involving the pyrazole nitrogen atoms.
Caption: Tautomeric equilibrium of 6-methyl-indazol-5-ol.
Physicochemical Data Summary
The key physicochemical properties of 6-methyl-1H-indazol-5-ol have been compiled from various chemical data sources and are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 478832-60-9 | [7][8] |
| Molecular Formula | C₈H₈N₂O | [7][8] |
| Molecular Weight | 148.16 g/mol | [7][9] |
| Exact Mass | 148.063660 Da | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| Boiling Point | 359.9 ± 22.0 °C (at 760 mmHg) | [7][9] |
| Flash Point | 171.5 ± 22.3 °C | [7][9] |
| LogP (octanol/water) | 1.54 | [7] |
| Polar Surface Area (PSA) | 48.91 Ų | [7] |
| SMILES | CC1=CC2=C(C=NN2)C=C1O | [8] |
| InChIKey | NTOBXXNRFCWTAH-UHFFFAOYSA-N | [8] |
Part 2: Spectroscopic and Analytical Characterization
Verifying the identity, structure, and purity of 6-methyl-1H-indazol-5-ol is paramount before its use in any synthetic protocol. The following section outlines the expected spectroscopic data based on its structure and analysis of closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) are based on the known electronic effects of the hydroxyl and methyl substituents on the indazole core.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton(s) | Position | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| NH | 1 | ~12.5 - 13.0 | br s | Broad singlet, exchangeable with D₂O. Position is characteristic for the 1H-indazole tautomer.[10] |
| OH | 5 | ~9.0 - 9.5 | br s | Broad singlet, exchangeable with D₂O. Characteristic phenolic proton. |
| Ar-H | 3 | ~7.9 - 8.0 | s | Singlet, proton on the pyrazole ring. |
| Ar-H | 7 | ~7.3 - 7.4 | s | Singlet, deshielded by proximity to the pyrazole ring. |
| Ar-H | 4 | ~6.8 - 6.9 | s | Singlet, shielded by the adjacent hydroxyl group. |
| CH ₃ | 6 | ~2.2 - 2.3 | s | Singlet, characteristic of an aromatic methyl group. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon(s) | Position | Predicted δ (ppm) | Notes |
|---|---|---|---|
| C=O (Phenolic) | 5 | ~150 - 155 | Carbon bearing the hydroxyl group. |
| C-N (bridgehead) | 7a | ~140 - 142 | Bridgehead carbon adjacent to N1. |
| C-H (pyrazole) | 3 | ~133 - 135 | Carbon in the pyrazole ring. |
| C-N (bridgehead) | 3a | ~122 - 125 | Bridgehead carbon adjacent to N2. |
| C-CH₃ | 6 | ~120 - 123 | Carbon bearing the methyl group. |
| C-H (benzene) | 7 | ~118 - 120 | Aromatic methine carbon. |
| C-H (benzene) | 4 | ~100 - 105 | Shielded aromatic methine carbon. |
| C H₃ | 6 | ~16 - 18 | Methyl carbon. |
Protocol: Standard NMR Sample Preparation
-
Objective: To prepare a sample of 6-methyl-1H-indazol-5-ol for ¹H and ¹³C NMR analysis.
-
Materials: 6-methyl-1H-indazol-5-ol (5-10 mg), deuterated solvent (e.g., DMSO-d₆), NMR tube, pipette.
-
Procedure:
-
Accurately weigh 5-10 mg of the solid compound and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube. Using DMSO-d₆ is recommended to ensure solubility and to clearly observe the exchangeable N-H and O-H protons.[11]
-
Secure the cap and gently vortex or invert the tube until the solid is completely dissolved.
-
Insert the NMR tube into the spectrometer spinner and proceed with instrument tuning, shimming, and data acquisition.[11]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For 6-methyl-1H-indazol-5-ol, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is ideal for confirming the elemental composition.
-
Expected HRMS (ESI+) : Calculated for [C₈H₈N₂O + H]⁺: 149.0709 , Found: 149.07XX.
-
Expected HRMS (ESI-) : Calculated for [C₈H₈N₂O - H]⁻: 147.0564 , Found: 147.05XX.
Under harsher electron ionization (EI) conditions, a predictable fragmentation pattern emerges, which is invaluable for structural confirmation, especially in GC-MS analysis.
Caption: Plausible EI fragmentation pathway for 6-methyl-1H-indazol-5-ol.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 6-methyl-1H-indazol-5-ol stems from its three primary reactive domains: the pyrazole N-H, the phenolic O-H, and the electron-rich benzene ring. Understanding the causality behind this reactivity allows for precise control over synthetic transformations.
Reactivity at Heteroatoms: N-H and O-H
The most common transformations involve the acidic protons on the pyrazole nitrogen and the phenolic oxygen. Regioselectivity in N-alkylation is a classic challenge in indazole chemistry, but it can be controlled by the deliberate choice of reaction conditions.
-
Causality of N-Alkylation Regioselectivity : The outcome of N-alkylation is a textbook example of kinetic versus thermodynamic control, heavily influenced by the base and solvent system.[12]
-
N1-Alkylation (Thermodynamic Product): Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) favor the formation of the more stable N1-alkylated product.[5][13] The indazolide anion is formed, which then attacks the electrophile.
-
N2-Alkylation (Kinetic Product): Conditions that promote kinetic control, or where steric hindrance at N1 is significant (e.g., a bulky C7-substituent), can favor N2-alkylation.[13][14]
-
Protocol: Selective N1-Alkylation of the Indazole Core
-
Objective: To regioselectively alkylate the N1 position of 6-methyl-1H-indazol-5-ol. This protocol is based on established methods for selective N1-alkylation.[12]
-
Materials: 6-methyl-1H-indazol-5-ol (1.0 equiv), anhydrous THF, sodium hydride (NaH, 60% in mineral oil, 1.2 equiv), alkyl halide (e.g., iodomethane, 1.1 equiv), saturated aq. NH₄Cl, ethyl acetate, brine.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methyl-1H-indazol-5-ol.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Expertise Insight: Carefully add the NaH portion-wise. The evolution of H₂ gas will be observed. This deprotonation step is critical for generating the nucleophilic indazolide anion.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Trustworthiness: Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize the excess NaH.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated product.
-
-
O-H Reactivity: The phenolic hydroxyl group is acidic and readily undergoes reactions typical of phenols, such as O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters, respectively. These modifications are often used to tune physicochemical properties like solubility, lipophilicity, and metabolic stability.
Reactivity of the Benzene Ring: Electrophilic Aromatic Substitution (EAS)
The benzene ring of 6-methyl-1H-indazol-5-ol is highly activated towards electrophilic aromatic substitution due to the powerful ortho,para-directing effects of the hydroxyl group and the weaker activation from the methyl group.[15][16]
-
Causality of Regioselectivity: The resonance stabilization provided by the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it (C4 and C6). Since C6 is already substituted, the primary sites for substitution are C4 and C7 (ortho to the hydroxyl and methyl groups, respectively). The C4 position is the most electronically activated site.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Synthetic Workflow: Application in Drug Discovery
6-methyl-1H-indazol-5-ol is an excellent starting point for building more complex molecules, particularly through cross-coupling reactions. The phenolic hydroxyl can be converted to a triflate (a good leaving group) or the ring can be halogenated to enable Suzuki, Buchwald-Hartwig, or Sonogashira couplings—cornerstone reactions in medicinal chemistry.[4][17]
Caption: Synthetic workflow using 6-methyl-1H-indazol-5-ol as a precursor.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-methyl-1H-indazol-5-ol is not widely available, data from closely related indazole derivatives provide a strong basis for safe handling protocols.[18][19] This class of compounds should be handled with care in a controlled laboratory environment.
-
Hazard Identification:
-
May be harmful if swallowed.
-
May cause skin, eye, and respiratory irritation.[20]
-
-
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[20]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles conforming to EU Standard EN166 or OSHA regulations.[18][19]
-
Avoid formation of dust and aerosols. Use engineering controls to minimize exposure.[19]
-
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[20]
-
-
Storage:
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University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
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Wiley-VCH. (2007). Supporting Information for Synthesis of 1H-indazoles. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
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SlidePlayer. (2020). Aromatic Electrophilic substitution. [Link]
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PubMed. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
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ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. [Link]
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ResearchGate. (2025). Mass spectra of some 2-methyl-3-(o- and p;-R-phenyl)-3,3a,4,5,6,7-hexahydro-2H-indazoles. [Link]
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HETEROCYCLES. (n.d.). Mass spectrometry of oxazoles. [Link]
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